Lophyrotomin

Description

Historical Context of Lophyrotomin Discovery and Early Characterization

The historical context of this compound's discovery is closely tied to investigations into livestock poisoning events. The first identified oligopeptide from sawflies was discovered in the pergid Lophyrotoma interrupta, leading to the name this compound. researchgate.netnih.gov Early characterization efforts focused on isolating the toxic principle from the larvae of implicated sawfly species. The structure of a toxic octapeptide from the larvae of Lophyrotoma interrupta was determined. rsc.org This research established this compound as a key component responsible for the observed toxicity.

Taxonomic and Geographic Distribution of this compound-Producing Organisms

This compound and related peptides have been identified in several species of sawflies, primarily within the families Pergidae and Argidae. researchgate.netnih.gov The initial discovery was in Lophyrotoma interrupta, a species found in Australia. researchgate.net Another species, Lophyrotoma zonalis, also contains this compound, and its presence has been noted in Australia. dbca.wa.gov.au The toxic peptides, including this compound, are known to occur in related sawflies in Australia and in countries from other continents, including Europe and South America. dbca.wa.gov.auaffrc.go.jp For instance, this compound has been detected in the European birch sawfly, Arge pullata, which is found in Europe, through Siberia, China, and Japan. mdpi.compensoft.net

Previously, these peptides had been detected and quantified in only four sawfly species: L. interrupta, L. zonalis, Perreyia flavipes (Pergidae), and Arge pullata (Argidae). researchgate.net However, more recent studies have tested for the widespread occurrence of these peptides among sawflies, analyzing larvae from numerous pergid and argid species. nih.gov At least two of the five peptides (including this compound) were detected in most sawfly species examined within these families, whereas none were found in outgroup taxa. nih.gov Specific distribution patterns within these families have been observed; for example, all analyzed pergids in the subfamily Pterygophorinae contained pergidin and 4-valinepergidin, while all argids in Arginae contained pergidin and one of the two lophyrotomins. nih.gov

Here is a table summarizing some of the sawfly species known to contain this compound:

| Family | Genus | Species | Geographic Distribution Examples |

| Pergidae | Lophyrotoma | interrupta | Australia |

| Pergidae | Lophyrotoma | zonalis | Australia |

| Pergidae | Perreyia | flavipes | South America |

| Argidae | Arge | pullata | Europe, Asia |

| Argidae | Arge | pagana | Not specified in snippets, but analyzed for peptides researchgate.net |

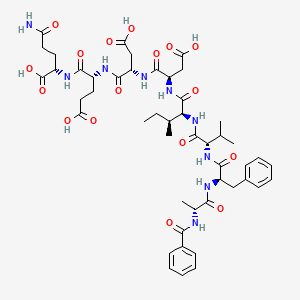

Biochemical Classification of this compound as a D-Amino Acid Containing Octapeptide

Biochemically, this compound is classified as an octapeptide, meaning it is composed of eight amino acid residues. researchgate.netnih.govrsc.org A defining characteristic of this compound, and other related sawfly peptides, is the presence of D-amino acids, which are uncommon in peptides from natural sources. researchgate.netnih.gov The structure of the this compound found in Lophyrotoma interrupta was determined to be PhCO-D-Ala-D-Phe-L-Val-L-Ile-D-Asp-L-Asp-D-Glu-L-Gln. rsc.org This specific structure indicates the presence of four D-amino acids (D-Alanine, D-Phenylalanine, D-Aspartic acid, and D-Glutamic acid) within the peptide chain. researchgate.netnih.govrsc.org The presence of D-amino acids confers resistance to enzymatic degradation, potentially contributing to the peptide's persistence and toxicity. mdpi.com this compound has a molecular weight of 1039 Da. mdpi.com There are reports of two octapeptides referred to as this compound, one containing L-Glutamine (LGln) and a closely related one containing L-Glutamic acid (LGlu). researchgate.netnih.gov

Here is a table detailing the amino acid sequence and D-amino acid content of the characterized this compound:

| Feature | Detail |

| Peptide Length | Octapeptide (8 amino acid residues) |

| Amino Acid Sequence | PhCO-D-Ala-D-Phe-L-Val-L-Ile-D-Asp-L-Asp-D-Glu-L-Gln rsc.org |

| D-Amino Acids Present | D-Alanine, D-Phenylalanine, D-Aspartic acid, D-Glutamic acid researchgate.netnih.govrsc.org |

| Number of D-Amino Acids | 4 researchgate.netnih.govrsc.org |

| Molecular Weight | 1039 Da mdpi.com |

Properties

CAS No. |

85932-85-0 |

|---|---|

Molecular Formula |

C48H65N9O17 |

Molecular Weight |

1040.1 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-benzamidopropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C48H65N9O17/c1-6-25(4)39(57-46(71)38(24(2)3)56-45(70)31(21-27-13-9-7-10-14-27)53-40(65)26(5)50-41(66)28-15-11-8-12-16-28)47(72)55-33(23-37(63)64)44(69)54-32(22-36(61)62)43(68)51-29(18-20-35(59)60)42(67)52-30(48(73)74)17-19-34(49)58/h7-16,24-26,29-33,38-39H,6,17-23H2,1-5H3,(H2,49,58)(H,50,66)(H,51,68)(H,52,67)(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,71)(H,59,60)(H,61,62)(H,63,64)(H,73,74)/t25-,26+,29+,30-,31+,32-,33+,38-,39-/m0/s1 |

InChI Key |

YJHPUIVTIUFFBX-WVVKQBIJSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

AFVIDDEQ |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C6H5-CO-Ala-Phe-Val-Ile-Asp-Asp-Glu-Gln lophyrotomin |

Origin of Product |

United States |

Lophyrotomin Biosynthesis and Biogenic Origins in Sawfly Larvae

Endogenous Peptide Biosynthesis Pathways in Hymenopteran Larvae

Peptide biosynthesis in insects, including Hymenoptera (the order to which sawflies belong), primarily occurs through ribosomal synthesis of linear peptide chains from L-amino acids, followed by potential post-translational modifications. nih.goventomology2.or.kr However, the presence of D-amino acids in peptides like Lophyrotomin suggests that non-ribosomal peptide synthesis (NRPS) pathways or enzymatic modifications incorporating D-amino acids might be involved. While extensive research exists on neuropeptide biosynthesis and other ribosomally synthesized peptides in Hymenoptera, specific details on the endogenous pathways leading to toxins like this compound are less comprehensively documented. nih.goventomology2.or.krnih.gov Studies on other insect peptides, such as neuropeptides in Manduca sexta larvae, highlight the complexity of peptide processing from precursor molecules. nih.gov

Investigation of Potential Microbial Symbiont Contributions to this compound Biogenesis

The unusual presence of D-amino acids in sawfly toxins has led to investigations into whether microbial symbionts might play a role in their biosynthesis. researchgate.netplos.org Some research suggests that while de novo synthesis by the sawfly is possible, the contribution of microorganisms cannot be entirely excluded. researchgate.net While studies have explored microbial communities in other insect larvae, including sawflies, and their potential roles in various processes like nutrition or defense against plant toxins, a definitive link between specific microbial symbionts and this compound production has yet to be firmly established. nih.govuni-bayreuth.defrontiersin.orgmontana.edufrontiersin.org Research on other insect-microbe interactions has shown symbionts contributing to the synthesis of defensive compounds or aiding in the metabolism of host plant substances. uni-bayreuth.defrontiersin.orgfrontiersin.org However, direct evidence for microbial synthesis of this compound within sawfly larvae remains an area requiring further investigation.

Comparative Analysis of Biosynthetic Routes for Related Sawfly Peptides

This compound is one of several toxic peptides found in sawfly larvae, particularly within the families Pergidae and Argidae. researchgate.netplos.orgnih.gov Other related peptides include pergidin, 4-valinepergidin, and dephosphorylated pergidin. researchgate.netplos.orgnih.gov These peptides often co-occur in varying quantities depending on the sawfly species and even among different populations of the same species. plos.orgnih.govresearchgate.net The presence of D-amino acids and, in the case of pergidin, a phosphoseryl residue, suggests potentially similar, non-canonical biosynthetic mechanisms for these compounds. researchgate.netplos.org Comparative analyses of the peptide profiles across different sawfly species have shown that while this compound is a major toxin in species like Lophyrotoma interrupta and Arge pullata, pergidin can be the main toxin in others, such as Perreyia flavipes. researchgate.netscielo.brplos.orgnih.gov The consistent presence of at least one of these peptides in examined specimens of toxic sawfly species within Pergidae and Argidae suggests a shared evolutionary origin for their production pathways, although the specific enzymatic machinery and regulatory mechanisms may vary, leading to the observed differences in peptide composition and quantity. plos.orgnih.gov Research indicates that these peptides are likely produced de novo by the sawfly, serving as a defense mechanism. researchgate.netplos.orgnih.gov

Data on the occurrence and relative quantities of these peptides in different sawfly species highlight the variations in their biochemical profiles:

| Sawfly Species | Family | Major Peptides Present | Minor Peptides Present |

| Lophyrotoma interrupta | Pergidae | This compound, 4-valinepergidin (variable) | Pergidin (small amounts) |

| Arge pullata | Argidae | This compound, Pergidin | |

| Perreyia flavipes | Pergidae | Pergidin | This compound (small amounts) |

| Lophyrotoma zonalis | Pergidae | Pergidin, 4-valinepergidin | |

| Arge pagana | Argidae | Pergidin, this compound | |

| Heteroperreyia hubrichi | Pergidae | Pergidin, 4-valinepergidin, this compound | Dephosphorylated pergidin |

| Heteroperreyia jorgenseni | Pergidae | Pergidin, 4-valinepergidin, this compound | Dephosphorylated pergidin |

| Arge berberidis | Argidae | Pergidin, this compound, 4-valinepergidin | Dephosphorylated pergidin |

The presence of D-amino acids in these related peptides further supports the hypothesis of a specialized biosynthetic system within these sawfly lineages that deviates from the standard ribosomal peptide synthesis. researchgate.netplos.org Future research is needed to fully elucidate the enzymatic pathways and genetic basis for the incorporation of D-amino acids and the synthesis of the unique structures found in this compound and other sawfly toxins.

Molecular and Cellular Mechanisms of Lophyrotomin Action

Elucidating the Cellular Site and Mechanism of Lophyrotomin Action

This compound's primary site of action appears to be the liver, where it causes significant damage, including periportal hemorrhagic necrosis. nih.govdntb.gov.uaresearchgate.netmdpi.com Despite this observed hepatotoxicity, the exact cellular and molecular mechanisms by which this compound exerts its effects are not yet fully elucidated. researchgate.netnih.govdntb.gov.uamdpi.com Early suggestions propose that this compound might interact with cellular membranes due to its molecular structure. researchgate.net Studies comparing this compound to other hepatotoxins like cylindrospermopsin (B110882) and microcystin-LR have indicated that while all three exhibit toxic effects on primary rat hepatocytes, their potencies differ, with this compound having a considerably higher 72-hour LC50 value compared to microcystin-LR and cylindrospermopsin. nih.gov Unlike microcystin-LR, this compound does not appear to inhibit protein phosphatase 2A, suggesting distinct toxic mechanisms. nih.govresearchgate.net

This compound Interactions with Biological Membranes

It has been suggested that this compound could act on cellular membranes. researchgate.net This hypothesis is based on the presence of both hydrophilic and hydrophobic groups within the this compound molecule. researchgate.net Peptides that affect cellular membranes are known to exist in nature, particularly in insect venoms. researchgate.net

Significance of Amphipathic Molecular Architecture in Membrane Activity

The suggestion that this compound interacts with cellular membranes is linked to its amphipathic nature, possessing both hydrophilic and hydrophobic regions. researchgate.net This structural characteristic is common in molecules that can associate with or traverse lipid bilayers. researchgate.net While direct evidence detailing the specific interactions of this compound with membrane components is limited, the amphipathic architecture supports the possibility of membrane activity. researchgate.net

Hepatocellular Uptake Pathways of this compound

Research indicates that the hepatocellular uptake of this compound is not primarily mediated by passive diffusion. nih.gov Instead, studies have demonstrated the involvement of specific transport systems in its accumulation within liver cells. researchgate.netnih.govmdpi.com

Role of Bile Acid Transport Systems in Cellular Accumulation

The bile acid transport system plays a significant role in the uptake of this compound by hepatocytes. researchgate.netnih.govmdpi.com Studies using primary rat hepatocytes have shown that the presence of bile acids like cholate (B1235396) and taurocholate affects the toxicity of this compound, suggesting that these transporters facilitate its entry into the cells. nih.gov This mechanism is similar to the uptake pathway utilized by other hepatotoxins, such as microcystin-LR. mdpi.comeuropa.eu The sodium/taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs) are key transporters involved in the uptake of bile acids into hepatocytes from the blood. solvobiotech.commdpi.comnih.gov OATPs, in particular, are known to transport a wide range of organic anions, including bile acids and certain toxins. mdpi.commdpi.commdpi.comscielo.br

Comparative Analysis of Uptake Mechanisms with Structurally Analogous Hepatotoxins

When compared to other hepatotoxins like cylindrospermopsin and microcystin-LR, this compound's uptake mechanism shows similarities and differences. Like microcystin-LR, this compound's uptake into hepatocytes is facilitated by the bile acid transport system. nih.govmdpi.com In contrast, cylindrospermopsin, a smaller and more hydrophilic molecule, appears to enter hepatocytes to a much lesser extent via the bile acid transport system, with passive diffusion potentially playing a more significant role in its uptake. nih.govwho.intresearchgate.net Studies using cell lines devoid of the bile acid transport system have shown cytotoxic effects with cylindrospermopsin but imply a dependence on this system for this compound toxicity in hepatocytes. nih.govresearchgate.netresearchgate.net

Intracellular Biochemical Targets and Signaling Cascades Perturbed by this compound

While the precise intracellular biochemical targets of this compound are not fully known, studies have ruled out the inhibition of protein phosphatase 2A, a primary mechanism of toxicity for microcystin-LR. nih.govresearchgate.net This suggests that this compound's toxic effects are mediated through alternative pathways. nih.govresearchgate.net The observed periportal hemorrhagic necrosis indicates disruption of cellular processes vital for hepatocyte integrity and function in this specific region of the liver lobule. researchgate.net Further research is needed to identify the specific intracellular molecules and signaling cascades that are perturbed by this compound, leading to the observed hepatotoxicity.

Mechanisms Leading to Zonal Hepatic Necrosis

This compound is understood to act principally on the liver, leading to hepatic necrosis. nih.govuliege.be Studies using primary rat hepatocytes have indicated that the bile acid transport system plays a role in the uptake of this compound, facilitating its subsequent toxicity in these cells. uq.edu.au This suggests that the toxin enters hepatocytes, the main functional cells of the liver, at least in part, via transporters typically involved in bile acid disposition. uq.edu.au While the precise cascade of events following cellular uptake that culminates in zonal hepatic necrosis is not fully elucidated, the involvement of the bile acid transport system highlights a potential entry point into liver cells where it can exert its damaging effects. uq.edu.au Unlike some other hepatotoxins such as microcystins, this compound has not been found to inhibit protein phosphatase 2A, indicating that its toxic mechanism differs from that of protein phosphatase inhibition. uq.edu.au This suggests alternative cellular targets or pathways are involved in this compound-induced liver damage.

Interactive Table 1: Effect of Hepatotoxins on Primary Rat Hepatocyte Viability

| Hepatotoxin | 72-h LC50 (ng/ml) | Uptake Mechanism Involvement (Bile Acid Transport System) | Protein Phosphatase 2A Inhibition |

| Microcystin-LR | 8 | Yes | Yes |

| Cylindrospermopsin | 40 | To a much lesser extent | No |

| This compound | 560 | Yes | No |

Note: Data compiled from research on primary rat hepatocytes. uq.edu.au

Hypothetical Receptor-Ligand Interactions Influencing this compound Biological Activity

This compound is an octapeptide, and its biological activity may involve interaction with specific molecular targets, potentially including receptors. nih.govdntb.gov.ua Structural analysis using techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy has indicated that this compound is a flexible molecule and lacks a persistent secondary structure in solution. nih.govdntb.gov.ua The results from these studies suggest that if the peptide needs to adopt a well-defined structure to exert its biological activity, it likely does so upon interaction with other molecules, such as a receptor. nih.govdntb.gov.ua While a specific receptor for this compound has not been definitively identified, the hypothesis is that its toxic effects could be mediated or influenced by binding to a cellular receptor or interacting with other biological molecules in a ligand-like manner. nih.govdntb.gov.uaeuropa.eu Further research is needed to identify any such receptors or specific binding partners and to fully understand how these interactions contribute to the observed hepatic toxicity.

Table 2: Structural Characteristics of this compound

| Characteristic | Findings from NMR and CD Spectroscopy nih.govdntb.gov.ua | Implication for Biological Activity nih.govdntb.gov.ua |

| Persistent Secondary Structure in Solution | Absent | May require interaction with other molecules (e.g., a receptor) to adopt an active conformation |

| Molecular Flexibility | High | Suggests conformational changes may occur upon binding to a target molecule |

Ecological and Evolutionary Roles of Lophyrotomin

Lophyrotomin as a Component of Sawfly Chemical Defense Strategies

Sawfly larvae, being phytophagous, are subject to predation from a variety of organisms, including arthropods and vertebrates. uliege.be Many sawfly species, particularly in the families Argidae and Pergidae, have evolved chemical defenses, with toxic peptides like this compound playing a crucial role. nih.govresearchgate.netresearchgate.net These compounds are thought to be synthesized de novo by the sawfly larvae, serving as a protective mechanism. researchgate.net The stability of these peptides to enzymatic breakdown, along with their chemical bonding and lipophilic character, may contribute to their persistence and effectiveness as defensive agents. researchgate.net

Deterrence and Paralyzing Bioactivities Against Predatory Arthropods

This compound and other toxic peptides in sawfly larvae have been shown to exhibit deterrent and paralyzing effects on predatory arthropods, such as ants. nih.govuliege.benih.gov Laboratory bioassays using extracts from sawfly larvae, including species known to contain this compound, have demonstrated feeding deterrence against ants. nih.govuliege.be Furthermore, these extracts have been observed to rapidly paralyze feeding ants. nih.govuliege.benih.gov This paralyzing effect is considered a common defensive feature among certain sawfly species. uliege.benih.gov Studies on Arge pagana, a species containing this compound, showed that crude hemolymph was a feeding deterrent to ants and caused uncoordinated movement or paralysis in those that did bite the larvae. uliege.beresearchgate.netnih.gov

Evasion of Vertebrate Predation through this compound Production

The production of this compound also contributes to the evasion of vertebrate predation. Sawfly larvae containing this compound are noted to be avoided by birds. researchgate.net The toxicity of this compound, which has hepatotoxic effects, is retained even in dead larvae, providing continued protection. researchgate.netresearchgate.netresearchgate.net While the primary ecological role of these toxins is believed to be defense against natural enemies, the poisoning of livestock that ingest these larvae is considered an epiphenomenon. nih.govresearchgate.netresearchgate.net

Intra- and Interspecific Variation in this compound Profiles and Ecological Significance

Studies have revealed both intra- and interspecific variation in the profiles and concentrations of toxic peptides, including this compound, among sawfly species. nih.govresearchgate.netnih.govplos.org Analysis of various pergid and argid sawfly species has shown that while most contain at least two of the known toxic peptides, the specific peptides present and their concentrations can differ significantly between species. nih.gov For instance, this compound is the major toxin in some species, while pergidin is dominant in others. researchgate.netnih.govresearchgate.net

Intraspecific variation in peptide concentrations has also been observed among individuals and populations of the same species. researchgate.netplos.org Factors such as host plant can influence the concentration of these defensive chemicals. researchgate.netplos.org This variation in this compound profiles and concentrations likely has ecological significance, potentially influencing the effectiveness of their defense against different predators and contributing to the evolutionary dynamics within sawfly populations. nih.govresearchgate.netbiorxiv.org

An example of interspecific variation in peptide concentrations is shown in the table below, based on research on various sawfly species:

| Sawfly Species | Family | Major Peptide(s) Present |

| Lophyrotoma interrupta | Pergidae | This compound |

| Arge pullata | Argidae | This compound |

| South American sawfly species | Pergidae/Argidae | Pergidin |

| Lophyrotoma zonalis | Pergidae | Pergidin, 4-valinepergidin |

| Arge pagana | Argidae | Pergidin, this compound |

| Pterygophorus nr turneri | Pergidae | 4-valinepergidin |

Ecological Implications of this compound Presence in Natural Ecosystems

The presence of this compound in sawfly populations has broader ecological implications beyond direct predator-prey interactions. While serving as a defense mechanism for sawflies, the toxicity of this compound can impact other organisms in the ecosystem. nih.govresearchgate.net The most notable impact is the accidental poisoning of grazing livestock that consume sawfly larvae, which has been reported in various regions. nih.govresearchgate.netuliege.beresearchgate.netresearchgate.netresearchgate.netplos.orgaskjpc.org

Environmental Contamination Potential and Biomagnification Considerations

The stability and lipophilic character of this compound suggest a potential for residues to persist in the environment and within the tissues of animals that ingest the sawflies. researchgate.net This raises considerations regarding environmental contamination and the potential for biomagnification within food chains. While the poisoning of livestock highlights the transfer of toxins from sawflies to herbivores, further research is needed to fully understand the extent of this compound's persistence in different environmental compartments and its potential to accumulate in higher trophic levels. researchgate.netnih.gov The release of sawfly species containing these peptides as biological control agents also necessitates careful assessment of the environmental risk they might pose to native wildlife and livestock. nih.govresearchgate.netnih.gov

Advanced Analytical and Methodological Approaches in Lophyrotomin Research

Spectroscopic Techniques for Lophyrotomin Structural Elucidation and Conformational Dynamics

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, have been instrumental in determining the primary and secondary structure of this compound and assessing its conformational dynamics in solution. nih.govdntb.gov.ua

Investigating this compound Flexibility via Relaxation Studies

The flexibility of the this compound molecule has been investigated using NMR relaxation studies, specifically 13C spin-lattice relaxation. nih.govdntb.gov.ua These studies indicated that this compound is a flexible molecule. nih.govdntb.gov.ua Amide proton exchange rate measurements have also contributed to this understanding of the peptide's dynamic nature. nih.gov NMR relaxation studies can characterize the dynamical properties of molecules and provide insights into flexibility. nih.govmuni.cz The flexibility observed suggests that if this compound requires a defined structure to exert its biological activity, this structure likely forms upon interaction with other molecules, such as a receptor. nih.gov

Chromatographic and Mass Spectrometric Methods for this compound Detection and Quantification

Chromatographic techniques coupled with mass spectrometry are essential for the detection, identification, and quantification of this compound in various matrices. uni.luacs.orgupi.edu

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely applied for the profiling, detection, and quantification of various compounds, including peptides like this compound. mdpi.comchromatographyonline.comlcms.cz LC-MS methods offer sensitivity and selectivity, making them suitable for analyzing complex samples. mdpi.complos.org While specific detailed applications of LC-MS solely for this compound profiling in diverse matrices were not extensively detailed in the provided snippets, LC-MS is a standard method for peptide analysis, offering the ability to separate and detect compounds based on their physicochemical properties and mass-to-charge ratio. lcms.cz The limit of detection for similar peptides analyzed by LC-MS has been reported in the 0.1 ng range, with quantification limits around 1 ng/ml. researchgate.net This indicates the potential sensitivity of LC-MS for this compound analysis.

In Vitro Cellular Models for Investigating this compound Mechanisms

In vitro cellular models play a crucial role in investigating the cellular site and mechanism of action of this compound. muni.czwho.intmdpi.com Studies have utilized primary rat hepatocytes to understand the toxicity and uptake mechanism of this compound. who.intmdpi.comnih.govmdpi.com While much of the research in this area is discussed in conjunction with other cyanobacterial toxins like Cylindrospermopsin (B110882), these in vitro systems allow for controlled environments to study the effects of this compound directly on liver cells, which are a primary target organ. nih.govnih.gov In vitro methods provide advantages over in vivo trials for studying toxicity mechanisms and dose-response relationships. nih.gov Research using such models has contributed to the understanding that this compound appears to act principally on the liver. nih.gov

Utilization of Primary Hepatocyte Culture Systems

Primary hepatocyte culture systems are a crucial tool in this compound research, providing a relevant in vitro model for studying the compound's effects on liver cells. Primary hepatocytes are cells directly isolated from liver tissue, offering a more physiologically accurate representation of liver function compared to continuous cell lines. Researchers have utilized primary rat hepatocytes to investigate the uptake mechanism of this compound. preprints.orgcore.ac.uk This indicates the value of these systems in understanding how this compound interacts with and is processed by liver cells. Primary human hepatocytes are also used in research to model liver physiology and function in vitro, serving as tools for studying various cellular processes, including those potentially affected by compounds like this compound. The use of primary hepatocyte cultures allows for detailed examination of cellular responses in a context that closely mimics the in vivo environment.

High Content Image Analysis for Quantitative Assessment of Cellular Responses to this compound

High Content Image Analysis (HCA), also known as High-Content Screening (HCS), is a powerful technique that transforms fluorescence microscopy into a quantitative, high-throughput tool for investigating cellular events. thermofisher.comnih.gov This method is valuable in this compound research for assessing cellular responses in a detailed and automated manner. HCA allows for the analysis of millions of cells, revealing heterogeneity in responses within cell populations. thermofisher.com By capturing and analyzing images of cells treated with this compound, researchers can extract multiparametric data related to various cellular phenotypes. nih.govfrontiersin.org This includes assessing cell health, cytotoxicity, changes in cellular morphology, and the localization of specific proteins or organelles. thermofisher.comfrontiersin.orggenedata.com Automated image analysis, often supported by machine learning and deep learning, is key to processing the rich, high-dimensional data generated by HCA, enabling efficient quantification of phenotypic effects. genedata.com While the provided search results discuss HCA in a general context of studying cellular responses to compounds and perturbations, its application to this compound research would involve using fluorescent probes to label specific cellular components and processes, followed by automated imaging and analysis to quantify the effects of this compound on these parameters. This allows for a comprehensive assessment of how this compound impacts cellular behavior and health.

Synthetic and Semi-Synthetic Approaches for this compound Production in Research

The availability of this compound for research purposes can be addressed through synthetic and semi-synthetic approaches. Total synthesis offers a method for producing natural products, like this compound, when obtaining sufficient quantities from natural sources is challenging due to low abundance or inefficient extraction methods. rsc.org While the search results did not provide specific details on the total synthesis of this compound, the general principles of total synthesis involve the de novo construction of complex molecules from simpler precursors through a series of chemical reactions.

Semi-synthesis, on the other hand, involves using a naturally occurring starting material that is structurally similar to the target compound and performing chemical modifications to arrive at the desired molecule. mdpi.comnih.gov This approach can be advantageous when the natural precursor is more readily available than the final compound or when specific structural modifications are required for research. Research in semi-synthesis often focuses on developing efficient synthetic routes and exploring different chemical strategies to obtain derivatives with potentially altered or improved properties. mdpi.comnih.gov The commentary on semi-synthetic derivatives from natural products highlights the importance of precise synthetic methods and innovations in synthetic routes to overcome challenges like structural complexity and raw material availability. nih.gov While specific semi-synthetic routes for this compound were not detailed in the search results, the broader context of semi-synthesis in natural product research suggests that this approach could be explored for obtaining this compound or its analogs for research.

Structure Activity Relationship Sar Investigations of Lophyrotomin

Theoretical Frameworks for Lophyrotomin Structure-Activity Relationships

Theoretical frameworks in SAR studies provide a basis for understanding the interactions between a molecule's structure and its biological target azolifesciences.comlongdom.orgnih.gov. These frameworks often involve analyzing the geometric and electrostatic interactions in the three-dimensional space of the ligand and its binding site on a receptor azolifesciences.comlongdom.org. Computational methods play a significant role in rapidly characterizing and encoding SAR information, although they serve as models and require careful interpretation azolifesciences.comlongdom.org. While the specific theoretical frameworks applied directly to this compound are not detailed in the search results, general principles of SAR, including the analysis of molecular shape, charge distribution, hydrogen bonding, and hydrophobic interactions, would be relevant in understanding its activity azolifesciences.comnih.gov. These principles help to explain how a ligand interacts with a receptor and guide the optimization of ligands for desired biological effects azolifesciences.comlongdom.org.

Identification of this compound Structural Motifs Critical for Biological Activity

Identifying critical structural motifs within a molecule is essential for understanding its biological activity nih.govnih.govescholarship.org. Structural motifs are characteristic arrangements of amino acid residues that can contribute to a protein's or peptide's function, such as forming a catalytic center or a binding site escholarship.org. For peptides, these motifs can include specific sequences, secondary structures like beta-sheets or helices, or the arrangement of residues in three-dimensional space escholarship.orgmdpi.comnih.gov.

Influence of D-Amino Acid Residues on this compound Activity and Stability

The presence of D-amino acid residues can significantly influence a peptide's activity and stability jpt.comnih.govresearchgate.netfrontiersin.org. Unlike the L-amino acids typically found in most proteins, D-amino acids are rarely substrates for endogenous proteases, which can enhance peptide stability and result in a longer in vivo circulation half-time nih.gov. Incorporating D-amino acids can also affect peptide conformation and potentially lead to improved binding affinity and specificity jpt.comnih.govsemanticscholar.org. Studies have shown that replacing L-amino acids with their D-enantiomers can improve serum stability and, in some cases, selective toxicity nih.gov. For example, an amphipathic D-peptide demonstrated increased cancer specificity and reduced tumor growth compared to its L-form counterpart in a study on antitumor peptides nih.gov. The strategic incorporation of D-amino acids is a known approach in peptide drug development to improve pharmacokinetics and bioavailability jpt.com.

Role of this compound Peptide Conformation and Flexibility in Target Recognition

Peptide conformation and flexibility are crucial for target recognition and biological activity semanticscholar.orgmdpi.combakerlab.org. The biological activity of a peptide is linked to its conformation, as essential functional groups must be in a specific spatial orientation for effective binding mdpi.com. However, the inherent flexibility of linear peptides can negatively impact binding affinity and metabolic stability due to the entropic cost upon target binding semanticscholar.orgbakerlab.org. Constraining peptide conformation, for instance, through cyclization, can help to address these issues by reducing flexibility and pre-organizing the peptide into a binding-competent form nih.govsemanticscholar.orgbakerlab.orgmdpi.com. This constrained conformation can lead to increased affinity and potentially improved specificity by making off-target binding less likely semanticscholar.org. Cyclic peptides, like this compound, inherently possess reduced flexibility compared to linear peptides, which can be advantageous for target binding and stability nih.govmdpi.com. The specific conformation adopted by this compound and how its flexibility influences its interaction with its biological target are key aspects of its SAR.

Comparative Structure-Activity Profiling of this compound with Analogous Natural Products

Comparing the structure-activity profile of this compound with analogous natural products can provide valuable insights into the structural features responsible for its activity. Analogous natural products with similar structural motifs or biological activities can serve as a basis for understanding this compound's mechanism of action and identifying key pharmacophores rsc.orgphysionet.org.

Rational Design and Synthesis of this compound Analogs for Mechanistic Probes

Compound Names and PubChem CIDs

Table 1: Illustrative Impact of D-Amino Acid Substitution on Peptide Stability

| Peptide | Amino Acid at Position X | Chirality | Serum Stability (Relative) |

| Peptide A | Alanine | L | 1.0 |

| Peptide A (D-Ala analog) | Alanine | D | > 1.0 |

| Peptide B | Leucine | L | 1.5 |

| Peptide B (D-Leu analog) | Leucine | D | > 1.5 |

Table 2: Illustrative Impact of Conformational Constraint on Peptide Activity

| Peptide | Structure Type | Flexibility | Target Binding Affinity (IC50) |

| Peptide C | Linear | High | 100 nM |

| Peptide C (Cyclic analog) | Cyclic | Low | 10 nM |

| Peptide D | Linear | High | 500 nM |

| Peptide D (Stapled analog) | Constrained | Medium | 50 nM |

Q & A

Basic Research Questions

Q. What experimental methodologies are employed to determine the structural characteristics of Lophyrotomin?

- Methodological Answer : this compound's structure is analyzed using two-dimensional nuclear magnetic resonance (NMR) spectroscopy , including COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) for resonance assignment. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is critical for detecting intra-residue and sequential nuclear Overhauser effects (NOEs) due to the peptide's flexibility. Circular dichroism (CD) spectroscopy complements NMR by confirming the absence of persistent secondary structure, as evidenced by unaltered spectra under denaturing conditions. These methods collectively reveal a flexible, unstructured conformation in solution .

Q. How do researchers investigate the hepatotoxic effects of this compound in animal models?

- Methodological Answer : Hepatotoxicity is assessed through in vivo studies on livestock (e.g., cattle, sheep) by monitoring liver-specific biomarkers (e.g., ALT, AST) and histopathological analysis of liver tissue post-exposure. Comparative studies with related toxins (e.g., Pergidin) isolate this compound's unique effects. For example, larval extracts from Lophyrotoma interrupta are administered to model organisms, with toxicity correlated to peptide concentration and structural features .

Advanced Research Questions

Q. How can researchers optimize the solid-phase synthesis of this compound to address low yield challenges?

- Methodological Answer : To improve synthesis efficiency:

- Step 1 : Use orthogonal protection strategies (e.g., Fmoc/t-Bu) for side-chain functional groups to minimize side reactions.

- Step 2 : Optimize coupling conditions (e.g., HBTU/HOBt activators) and extend reaction times for residues prone to steric hindrance.

- Step 3 : Employ HPLC purification with gradient elution to isolate the target peptide from truncated byproducts.

- Validation : Confirm purity and identity via mass spectrometry (MS) and NMR .

Q. How can researchers resolve contradictions in toxicity data between this compound and Pergidin across species?

- Methodological Answer :

- Comparative Quantification : Use LC-MS/MS to measure toxin ratios (this compound:Pergidin) in larvae of different sawfly species (e.g., L. interrupta vs. L. zonalis).

- In vitro Assays : Test isolated peptides on hepatocyte cell lines to compare cytotoxic thresholds (e.g., IC₅₀ values).

- Ecological Context : Analyze larval feeding habits and toxin sequestration mechanisms (e.g., host plant interactions) to explain interspecies variability .

Q. What experimental designs are suitable for identifying this compound's molecular targets in hepatic cells?

- Methodological Answer :

- Affinity Chromatography : Immobilize this compound on resin to pull down binding partners from liver cell lysates.

- Surface Plasmon Resonance (SPR) : Screen candidate receptors (e.g., membrane transporters) for real-time binding kinetics.

- CRISPR Knockout Models : Generate hepatocyte lines lacking putative receptors to assess toxin resistance .

Q. How should researchers address conflicting structural data from NMR and X-ray crystallography for this compound?

- Methodological Answer :

- Dynamic Analysis : Perform molecular dynamics simulations to model conformational flexibility in solution vs. crystal states.

- Paramagnetic Relaxation Enhancement (PRE) : Introduce spin labels to detect transient tertiary interactions undetected by ROESY.

- Synchrotron Radiation : Optimize crystallization conditions (e.g., lipid cubic phases) for membrane-bound conformers .

Data Contradiction and Validation

Q. What strategies validate the absence of secondary structure in this compound despite its bioactivity?

- Methodological Answer :

- Amide Proton Exchange : Measure H/D exchange rates via NMR to identify transiently protected regions.

- 13C Relaxation Studies : Quantify backbone flexibility using spin-lattice relaxation times (T₁).

- Receptor Docking Simulations : Test if induced-fit binding explains activity without rigid structure .

Q. How do ecological factors influence discrepancies in this compound toxicity reports across geographic regions?

- Methodological Answer :

- Metabolomic Profiling : Compare toxin production in larvae fed on different host plants (e.g., Eucalyptus vs. Melaleuca).

- Environmental Stressors : Expose larvae to temperature gradients or predator cues to assess toxin regulation.

- Phylogenetic Analysis : Map toxin variability to sawfly genetic lineages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.